
Ethyl 3-((diethoxyphosphino)oxy)-2,2,4-trimethyl-3-pentenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-((diethoxyphosphino)oxy)-2,2,4-trimethyl-3-pentenoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are commonly used in fragrances and flavorings. This particular compound is notable for its unique structure, which includes a diethoxyphosphino group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((diethoxyphosphino)oxy)-2,2,4-trimethyl-3-pentenoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-((diethoxyphosphino)oxy)-2,2,4-trimethyl-3-pentenoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The diethoxyphosphino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce alcohols.
Applications De Recherche Scientifique
Ethyl 3-((diethoxyphosphino)oxy)-2,2,4-trimethyl-3-pentenoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine-containing compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into its potential as a drug precursor or active pharmaceutical ingredient is ongoing.
Industry: It finds applications in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Ethyl 3-((diethoxyphosphino)oxy)-2,2,4-trimethyl-3-pentenoate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The diethoxyphosphino group can form covalent bonds with active sites, leading to inhibition or modification of enzymatic activity. This interaction can affect various biochemical pathways, making the compound useful in mechanistic studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-((diethoxyphosphino)oxy)-2,2,4-trimethyl-3-pentanoate
- Ethyl 3-((diethoxyphosphino)oxy)-2,2,4-trimethyl-3-butenoate
Uniqueness
Ethyl 3-((diethoxyphosphino)oxy)-2,2,4-trimethyl-3-pentenoate is unique due to its specific structural features, including the presence of a diethoxyphosphino group and a pentenoate moiety. These features confer distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Propriétés
Numéro CAS |
14261-50-8 |
|---|---|
Formule moléculaire |
C14H27O5P |
Poids moléculaire |
306.33 g/mol |
Nom IUPAC |
ethyl 3-diethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate |
InChI |
InChI=1S/C14H27O5P/c1-8-16-13(15)14(6,7)12(11(4)5)19-20(17-9-2)18-10-3/h8-10H2,1-7H3 |
Clé InChI |
XWMHYJMXJMTBOB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C)C(=C(C)C)OP(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


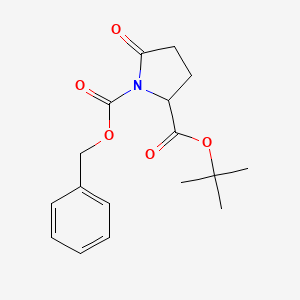
![8-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B12808208.png)
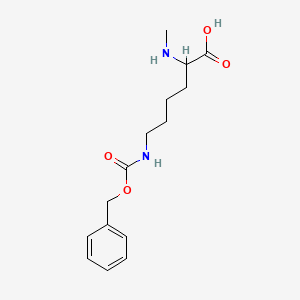
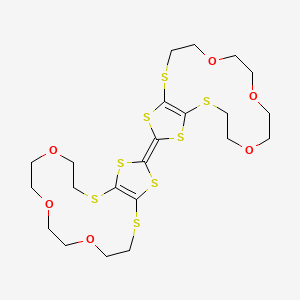

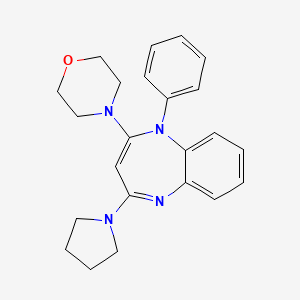
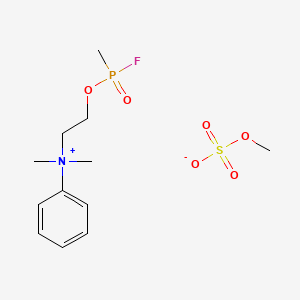
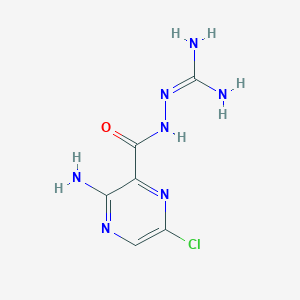

![Methyl 3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate](/img/structure/B12808241.png)




